molecular formula C10H7IN2 B1446115 3-Iodo-1-methyl-1H-indole-5-carbonitrile CAS No. 1858250-93-7

3-Iodo-1-methyl-1H-indole-5-carbonitrile

Cat. No.: B1446115
CAS No.: 1858250-93-7
M. Wt: 282.08 g/mol
InChI Key: UMUXRYAEBHEDGR-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carbonitrile group at the fifth position of the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-indole-5-carbonitrile typically involves the iodination of 1-methyl-1H-indole-5-carbonitrile. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-2,3-diones.

    Reduction: Amino derivatives of indole.

Scientific Research Applications

3-Iodo-1-methyl-1H-indole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indole-5-carbonitrile is primarily based on its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The iodine atom and carbonitrile group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are essential for its biological activity .

Comparison with Similar Compounds

  • 3-Methyl-1H-indole-5-carbonitrile
  • 3-Iodo-1H-indole-5-carbonitrile
  • 3-Methyl-1H-indole-2-carbonitrile

Comparison: 3-Iodo-1-methyl-1H-indole-5-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and potentially enhanced biological activity due to the electron-withdrawing effects of the iodine and carbonitrile groups .

Properties

IUPAC Name

3-iodo-1-methylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUXRYAEBHEDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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